Caspase-3 activator 2

Leukemia Apoptosis Cytotoxicity

Researchers screening antileukemic agents often lack a reproducible caspase-3 activation benchmark with well-characterized selectivity across leukemia subtypes. Caspase-3 activator 2 (compound 2f) solves this with validated, quantitative performance: • 62.7% caspase-3 positive HL-60 cells at IC50 (33.52 μM) - highest among 12 pyrazoline analogs and surpassing bortezomib (47.0%). • 1.7-fold selectivity for APL (HL-60) over CML (K562), enabling cell-type-specific apoptosis studies. • Reference standard for SAR optimization of p-halogen-substituted pyrazoline derivatives targeting APL.

Molecular Formula C24H25FN4S
Molecular Weight 420.5 g/mol
Cat. No. B12389550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaspase-3 activator 2
Molecular FormulaC24H25FN4S
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC=C(C=C2)C3CC(=NN3C4=CC=C(C=C4)F)C5=CSC=C5
InChIInChI=1S/C24H25FN4S/c1-27-11-13-28(14-12-27)21-6-2-18(3-7-21)24-16-23(19-10-15-30-17-19)26-29(24)22-8-4-20(25)5-9-22/h2-10,15,17,24H,11-14,16H2,1H3
InChIKeyUYXSKUUCHOUWQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Caspase-3 Activator 2 Overview


Caspase-3 activator 2 (compound 2f; CAS 2999724-52-4) is a synthetic 2-pyrazoline derivative characterized by a p-fluorophenyl substitution and a 4-methylpiperazine moiety [1]. It functions as a direct caspase-3 activator, inducing apoptosis in leukemia cells. Its molecular formula is C24H25FN4S with a molecular weight of 420.55 .

Direct caspase-3 activation studies in leukemia cell models
Apoptosis mechanism research with HL-60 / K562 systems
Pyrazoline SAR reference compound for medicinal chemistry

Caspase-3 Activator 2 Substitution Risks


Caspase-3 activator 2 belongs to a series of 2-pyrazoline analogs where even minor structural modifications—such as the position of the halogen substituent or the nature of the aryl group—profoundly alter antileukemic potency, caspase-3 induction, and apoptosis induction [1]. For instance, substituting the p-fluoro group with a p-chloro or p-bromo group yields compounds 2g and 2e, which exhibit significantly different IC50 profiles and caspase-3 activation efficiencies [1]. Therefore, generic substitution with a different pyrazoline derivative or an alternative caspase-3 activator (e.g., PAC-1, Apoptosis Activator 2) cannot reproduce the precise activity fingerprint of Caspase-3 activator 2 [2].

Structural analog substitution
Minor halogen or positional changes (e.g., p-Cl, m-F, p-Br) may significantly shift antileukemic cytotoxicity and caspase-3 engagement, making direct replacement unreliable.
Mechanistically distinct activators
Compounds such as PAC-1 or Apoptosis Activator 2 operate through different pathways or potency ranges and may not replicate the cell-type selectivity and activation profile of Caspase-3 activator 2.

Caspase-3 Activator 2 Comparative Evidence


HL-60 Cytotoxicity: Superior Potency vs. Pyrazoline Analogs

In a head-to-head WST-1 assay, Caspase-3 activator 2 (2f) displayed an IC50 of 33.52 μM against HL-60 acute promyelocytic leukemia cells, demonstrating significantly greater cytotoxicity than its structural analogs 2e (4-Br, IC50=48.02 μM), 2g (4-Cl, IC50=62.34 μM), and 2h (3-Br, IC50=42.89 μM) [1]. The p-fluoro substitution on the phenyl ring is a critical determinant of this enhanced potency.

HL-60 Cytotoxicity
Head-to-head
IC50 = 33.52 μM 2e (4-Br): 48.02 μM 2g (4-Cl): 62.34 μM 2h (3-Br): 42.89 μM
Reported lower IC50 among tested pyrazoline series
WST-1 assay, 24 h, HL-60 cells
Leukemia Apoptosis Cytotoxicity

Maximal Caspase-3 Activation in HL-60 Cells

Flow cytometric analysis of HL-60 cells treated at IC50 concentrations revealed that Caspase-3 activator 2 (2f) achieved 62.7% caspase-3 positive cells, the highest among the tested pyrazolines (2e: 49.1%, 2g: 53.9%, 2h: 51.3%) and surpassing the positive control bortezomib (47.0%) [1]. This indicates a superior capacity to engage the caspase-3 apoptotic pathway in this cell line.

Caspase-3 Activation
Head-to-head
62.7% caspase-3+ cells (Bortezomib: 47.0%)
Highest caspase-3 engagement in tested set
Flow cytometry, HL-60, IC50 conc., 24 h
Caspase-3 Flow Cytometry Leukemia

Differential Cytotoxicity in HL-60 vs. K562 Cells

Caspase-3 activator 2 exhibits a marked difference in potency between HL-60 (IC50=33.52 μM) and K562 cells (IC50=57.28 μM), a 1.7-fold selectivity window for HL-60 [1]. In contrast, analog 2h (3-Br) shows similar potency against both cell lines (HL-60 IC50=42.89 μM, K562 IC50=33.61 μM), and analog 2e (4-Br) is equally potent on K562 (IC50=76.90 μM) but less so on HL-60 [1]. This differential cytotoxicity profile may be exploited in experimental designs requiring cell-type-specific responses.

HL-60/K562 Selectivity
Head-to-head
HL-60 IC50 = 33.52 μM K562 IC50 = 57.28 μM Ratio 0.59 (HL-60 selective)
Differential cell-line response context
WST-1 assay, 24 h
Leukemia Cytotoxicity Selectivity

Potency Comparison: PAC-1 and Apoptosis Activator 2

While Caspase-3 activator 2 shows IC50 values of 33.52–57.28 μM in leukemia cell lines [1], cross-study comparison reveals that alternative caspase-3 activators operate in different potency ranges. PAC-1, a direct procaspase-3 activator, exhibits an EC50 of 0.22 μM for procaspase-3 activation in vitro [2]. Apoptosis Activator 2, which acts upstream via cytochrome c/Apaf-1, displays an IC50 of ~4 μM against tumor cells . The lower potency of Caspase-3 activator 2 may be advantageous in applications where steep dose–response curves are required or where avoiding off-target effects of highly potent activators is desirable.

Cross-Study Potency
Cross-study
2f IC50: 33.52–57.28 μM PAC-1 EC50: 0.22 μM Apopt. Act. 2 IC50: ~4 μM
Distinct potency range supports titratable caspase-3 activation studies
Different assay platforms and readouts
Caspase-3 EC50 Cross-study

p-Fluoro Substituent SAR for Antileukemic Activity

A systematic SAR analysis within the 2-pyrazoline series demonstrated that the p-fluoro substitution (2f) yields the most potent anti-APL activity (HL-60 IC50=33.52 μM) compared to p-chloro (2g, IC50=62.34 μM), p-bromo (2e, IC50=48.02 μM), and unsubstituted phenyl (2a, IC50=149.47 μM) [1]. The p-fluoro group also outperforms m-fluoro substitution (2j, IC50=176.33 μM) by over 5-fold, highlighting the critical importance of both the halogen identity and its position [1]. This quantitative SAR dataset enables informed selection of 2f over other pyrazolines for target validation studies.

p-Fluoro SAR
Head-to-head
p-F (2f): 33.52 μM p-Br (2e): 48.02 μM p-Cl (2g): 62.34 μM p-H (2a): 149.47 μM
p-Fluoro substitution ranks highest among tested halogen analogs
HL-60 WST-1 assay, 24 h
SAR Pyrazoline Medicinal Chemistry

Caspase-3 Activator 2 Validated Applications


Primary Screening in HL-60 Acute Promyelocytic Leukemia

Given its IC50 of 33.52 μM against HL-60 cells and superior caspase-3 activation (62.7% positive cells) relative to structural analogs, Caspase-3 activator 2 is ideally suited as a reference compound in primary cytotoxicity screens for novel antileukemic agents targeting APL [1]. Its moderate potency allows clear differentiation from highly potent compounds and provides a benchmark for SAR optimization of pyrazoline derivatives [1].

Apoptosis Mechanism Studies: HL-60 vs. K562

Caspase-3 activator 2 exhibits a 1.7-fold selectivity for HL-60 over K562 cells (IC50 33.52 μM vs. 57.28 μM), while analog 2h shows the opposite selectivity [1]. This differential cytotoxicity profile makes 2f a valuable tool for dissecting cell-type-specific apoptotic responses in leukemia research, particularly in experiments designed to compare APL (HL-60) and CML (K562) signaling pathways [1].

SAR Reference for Pyrazoline Caspase-3 Activators

The comprehensive IC50 dataset for 12 pyrazolines (2a–l) against HL-60, K562, and THP-1 cells establishes Caspase-3 activator 2 (2f) as the most potent p-halogen substituted analog [1]. Medicinal chemistry teams can employ 2f as a benchmark scaffold when designing next-generation pyrazoline derivatives, using the SAR insights (e.g., p-fluoro > p-bromo > p-chloro) to guide synthetic efforts [1].

Caspase-3 Activation Assay Calibration for Flow Cytometry

Flow cytometric analysis demonstrates that Caspase-3 activator 2 at its IC50 concentration (33.52 μM) yields 62.7% caspase-3 positive HL-60 cells, the highest among the tested pyrazolines and exceeding bortezomib (47.0%) [1]. This reproducible activation level provides a reliable positive control for calibrating caspase-3 activity assays in leukemia cell models, ensuring consistent experimental windows across studies [1].

Application
Selection Property
Validation Focus
HL-60 Leukemia Cell Screening
Moderate-potency caspase-3 pathway activation
Benchmark against pyrazoline analog series
Cell-Type-Specific Apoptosis Analysis
Differential HL-60/K562 response profile
Verify cell-line-dependent caspase-3 engagement
Pyrazoline SAR Reference
p-Fluoro scaffold activity ranking
Potency shift across halogen substitutions
Flow Cytometry Caspase-3 Control
Reproducible activation window in leukemia models
Positive control relative to bortezomib

Technical Documentation Hub

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34 linked technical documents
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